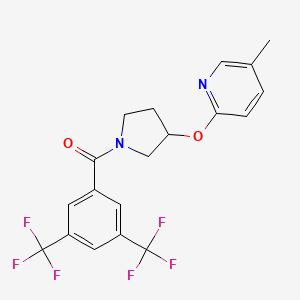
(3,5-Bis(trifluorometil)fenil)(3-((5-metilpiridin-2-il)oxi)pirrolidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Bis(trifluoromethyl)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a compound that garners attention in various scientific fields due to its unique chemical structure and potential applications. It features a complex arrangement of functional groups, which allows it to interact in diverse chemical environments.
Aplicaciones Científicas De Investigación
This compound finds applications across a spectrum of scientific research domains:
Chemistry: Utilized in studying complex reaction mechanisms and as an intermediate in the synthesis of other advanced molecules.
Biology: Its unique functional groups make it a candidate for biochemical studies, potentially interacting with various biomolecules.
Medicine: Investigated for its potential therapeutic properties due to its ability to bind selectively with certain biological targets.
Industry: Used in the development of novel materials, such as advanced polymers and coatings, due to its stability and reactive functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Creating this compound typically involves multi-step synthesis starting with the formation of the pyrrolidin-1-ylmethanone core. This might be achieved by:
Formation of 3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-ylmethanone: A reaction between pyrrolidine and 5-methylpyridine, often facilitated by a strong base like sodium hydride.
Introducing the (3,5-Bis(trifluoromethyl)phenyl) Group: This involves reacting the intermediate with 3,5-bis(trifluoromethyl)phenyl chloride under suitable conditions, often involving a catalyst like palladium to promote the coupling.
Industrial Production Methods
Industrial production may involve scaled-up batch reactions or continuous flow techniques to ensure consistent yields and purity. The use of automated reactors and in-line quality monitoring allows for effective management of reaction conditions, minimizing impurities.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the methanone group, forming corresponding carboxyl derivatives.
Reduction: Reduction processes can convert the carbonyl group to a hydroxyl group, resulting in an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminium hydride, sodium borohydride.
Catalysts for Substitution: Palladium catalysts, Friedel-Crafts catalysts (e.g., aluminum chloride).
Major Products
The primary products of these reactions include alcohols, carboxylic acids, and various substituted aromatic compounds depending on the reaction pathway chosen.
Mecanismo De Acción
The compound's mechanism of action is largely dependent on its interaction with molecular targets such as enzymes or receptors. Its binding typically involves hydrogen bonding, Van der Waals forces, and hydrophobic interactions facilitated by its phenyl and pyridine rings.
Comparación Con Compuestos Similares
Compared to other similar compounds, (3,5-Bis(trifluoromethyl)phenyl)(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its dual trifluoromethyl substitution, which enhances its electron-withdrawing capability and increases its chemical stability. Similar compounds might include:
(3,5-Bis(trifluoromethyl)phenyl)methanone
3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-ylmethanone
Bis(trifluoromethyl)phenyl derivatives
These comparisons highlight the unique chemical properties imparted by its specific functional groups and overall molecular architecture.
Propiedades
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O2/c1-11-2-3-16(26-9-11)29-15-4-5-27(10-15)17(28)12-6-13(18(20,21)22)8-14(7-12)19(23,24)25/h2-3,6-9,15H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJCMFMRTAPLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Bromo-6-oxaspiro[2.5]octane](/img/structure/B2463241.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2463245.png)


![N-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2463249.png)
![4-(4-Methoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B2463250.png)

![N-(3-chloro-4-methylphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2463254.png)



![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-3,5-DIMETHYL-1,2-OXAZOLE-4-SULFONAMIDE](/img/structure/B2463262.png)
![3-(2,6-dichlorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2463263.png)
